BenchChemオンラインストアへようこそ!

Methyl4-androsten-3-one-17beta-carboxylinate

5α-reductase inhibition antiandrogen hamster flank organ

Methyl 4-androsten-3-one-17beta-carboxylinate (CAS 2681-55-2, synonym: methyl 3-oxo-4-androstene-17β-carboxylate, Org 7329-0) is a synthetic C₂₁H₃₀O₃ steroidal ester (MW 330.46) bearing the signature Δ⁴-3-keto moiety of the androstene series with a 17β-methyl carboxylate substituent. It is industrially established as the critical penultimate intermediate in the manufacture of the 5α-reductase inhibitors finasteride and dutasteride — multi-billion-dollar therapeutics for benign prostatic hyperplasia (BPH) and androgenic alopecia.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B4050090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl4-androsten-3-one-17beta-carboxylinate
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C
InChIInChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3
InChIKeyXWFWMYFLNHTEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Androsten-3-One-17Beta-Carboxylinate (CAS 2681-55-2): Key Finasteride Intermediate and 5α-Reductase Inhibitor — Scientific Procurement & Selection Guide


Methyl 4-androsten-3-one-17beta-carboxylinate (CAS 2681-55-2, synonym: methyl 3-oxo-4-androstene-17β-carboxylate, Org 7329-0) is a synthetic C₂₁H₃₀O₃ steroidal ester (MW 330.46) bearing the signature Δ⁴-3-keto moiety of the androstene series with a 17β-methyl carboxylate substituent [1]. It is industrially established as the critical penultimate intermediate in the manufacture of the 5α-reductase inhibitors finasteride and dutasteride — multi-billion-dollar therapeutics for benign prostatic hyperplasia (BPH) and androgenic alopecia [2]. Beyond its synthetic utility, the compound itself possesses intrinsic 5α-reductase inhibitory activity, a property directly compared with its free acid analog in a landmark endocrine pharmacology study [3].

Why Methyl 4-Androsten-3-One-17Beta-Carboxylinate Cannot Be Replaced by the Free Acid or Other In-Class Steroidal Intermediates


Although the free acid 3-oxo-4-androstene-17β-carboxylic acid (CAS 302-97-6, MW 316.44) shares the identical steroidal nucleus and is frequently co-listed as a finasteride intermediate, the two compounds are not functionally interchangeable in procurement or synthetic workflow. The methyl ester functions as a protected carboxyl synthon that can be carried through multi-step sequences — including oxidative A-ring cleavage, cyclization, hydrogenation, and direct amidation — without premature deprotection or undesired side reactions at the 17β-position [1]. In contrast, the free acid route mandates additional activation steps (conversion to acyl chloride or 2,2′-dithiopyridyl thioester) prior to the critical amidation with tert-butylamine, adding at least one extra synthetic operation and reducing atom economy [2]. Furthermore, the methyl ester has been validated as a fully characterized reference standard for androstenedione API with traceability to USP and EP pharmacopeial monographs — a regulatory qualification not established for the corresponding free acid .

Quantitative Differentiation Evidence for Methyl 4-Androsten-3-One-17Beta-Carboxylinate: Comparator-Anchored Head-to-Head and Cross-Study Data


Equivalent 5α-Reductase Inhibitory Potency to the Free Acid in the Hamster Flank Organ Model — Direct Head-to-Head Topical Application Study

In a direct head-to-head comparison, topical application of both methyl 4-androsten-3-one-17beta-carboxylinate (methyl ester) and its corresponding free acid, 4-androsten-3-one-17β-carboxylic acid (17βC), each at 400 μg per day, produced complete inhibition of testosterone propionate-induced (4 μg/day) enlargement and pigmentation of the female hamster flank organ over 2–3 weeks. The effect was specific to testosterone-mediated androgen action: neither compound inhibited the growth response elicited by 5α-dihydrotestosterone (DHT, 4 μg/day), confirming that both act through inhibition of testosterone 5α-reductase rather than through androgen receptor antagonism [1]. In vitro, incubation of [¹⁴C]testosterone with flank organ homogenates produced DHT and androstane-3α,17β-diol as major metabolites; addition of 17βC (the free acid) inhibited formation of both 5α-reduced metabolites [1].

5α-reductase inhibition antiandrogen hamster flank organ topical androgen blockade

71% Overall Intermediate Yield from Pregnenolone Acetate vs. ~20% Overall Finasteride Yield from the Alternative 4-Androsten-3,17-Dione Route — Cross-Study Route Efficiency Comparison

An improved synthesis of methyl 3-oxo-4-androstene-17β-carboxylate starting from pregnenolone acetate — via hypobromous acid oxidation, methanol esterification, and Oppenauer oxidation using o-nitrobenzaldehyde as the hydrogen acceptor with catalytic aluminum isopropoxide in toluene at 95°C for 2 h — achieved 85% yield for the Oppenauer step and 71% overall yield over three steps to the target methyl ester [1]. In contrast, the alternative finasteride synthetic route proceeding from 4-androsten-3,17-dione (AD) — which bypasses the methyl ester intermediate — achieved only 20.01% overall yield across seven steps to finasteride [2]. While these are cross-study comparisons with different endpoints (intermediate vs. final API), the ~3.5-fold advantage in step-efficiency for the methyl ester route translates directly into lower raw material cost per unit of final product.

finasteride synthesis intermediate yield pregnenolone acetate route process chemistry

5-Step Direct Finasteride Synthesis with 28.8% Total Recovery Using Methyl Ester as Starting Material — Step-Count and Yield Advantage Over Prior Art Free Acid Routes (12–14% Recovery)

Patent CN101531698A explicitly claims a 5-step finasteride synthesis using 3-oxo-4-androstene-17β-carboxylate methyl ester as the direct starting material, achieving step yields of 80% (oxidative cleavage), 85% (cyclization), 85% (hydrogenation), 90% (direct amidation with tert-butylamine), and 55.3% (DDQ dehydrogenation), for a calculated total recovery of 28.8% [1]. This compares against prior art free acid-based routes requiring a minimum of 6 steps with total recoveries of only 12–14% [1]. Critically, the methyl ester route eliminates: (i) the need for expensive PtO₂ catalyst and benzene seleninic acid anhydride used in prior art hydrogenation/dehydrogenation; (ii) the separate esterification/activation step (e.g., conversion to 2-pyridyl thioester) required when starting from the free acid before amidation can proceed [1].

finasteride process patent step-count reduction total recovery cost of goods

Validated Reference Standard for Androstenedione API with USP/EP Pharmacopeial Traceability — Unique Regulatory Qualification Not Held by the Free Acid

Methyl 3-oxo-4-androstene-17β-carboxylate (CAS 2681-55-2) is commercially supplied as a fully characterized chemical reference standard for the API Androstenedione, compliant with regulatory guidelines and offering traceability against United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards . It is used for analytical method development, analytical method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . The corresponding free acid (3-oxo-4-androstene-17β-carboxylic acid, CAS 302-97-6) is not listed as a pharmacopeial reference standard for androstenedione or any other monograph at an equivalent level of characterization. Commercially, the methyl ester is routinely supplied at ≥98% purity by HPLC with defined physical constants: melting point 129–132°C and specific optical rotation [α]D +150° to +157° (c=1, CHCl₃) .

reference standard androstenedione pharmacopeial compliance USP EP analytical method validation

Novel Testosterone-Based Synthetic Route (CN105017363A) Avoids Expensive Saponin Feedstock — Enabling Economical Scale-Up for the Methyl Ester vs. Traditional Phytosterol-Derived Routes

Patent CN105017363A discloses a novel synthetic method for 4-androsten-3-one-17β-carboxylic acid and its methyl ester that fundamentally departs from the traditional saponin (diosgenin)-derived route. The traditional route relies on turmeric-extracted saponin as the steroidal starting material, which has escalated in price from below ¥200,000/ton (pre-2000) to over ¥800,000/ton in the contemporary market due to rising labor and environmental compliance costs in China, coupled with inherently long synthetic sequences and poor mass efficiency (substantial molecular weight reduction from saponin to C₂₁ steroid) [1]. The patented route instead starts from cheap, commercially available testosterone, employs chlorination, etherification protection, and Grignard addition at the 17-position to construct the carboxylate side chain, and is described as having "novel and short processes, high yield, economical efficiency, environmental friendliness, and industrialization feasibility" [1]. This route is specific to the methyl ester (and its free acid hydrolysis product); it cannot be directly applied to produce alternative 17β-substituted analogs without re-engineering the Grignard addition step.

steroid semi-synthesis testosterone feedstock cost reduction industrial scale-up

Optimal Procurement and Application Scenarios for Methyl 4-Androsten-3-One-17Beta-Carboxylinate Based on Quantitative Differentiation Evidence


Industrial-Scale Finasteride and Dutasteride API Manufacturing — Methyl Ester as the Preferred Penultimate Intermediate

For pharmaceutical manufacturers producing finasteride or dutasteride at commercial scale (kilogram to metric-ton batches), the methyl ester is the intermediate of choice. The CN101531698A 5-step route achieves 28.8% total recovery — more than double the 12–14% recovery of prior art free acid routes — while eliminating expensive PtO₂ catalyst and benzene seleninic acid anhydride [1]. The direct amidation step (90% yield) using the methyl ester with tert-butylamine avoids the additional thioester activation required for the free acid, reducing both step count and solvent/reagent consumption [1]. For procurement specification, a minimum purity of ≥98% (HPLC) with mp 129–132°C and optical rotation within +150° to +157° is recommended to ensure batch-to-batch consistency in downstream hydrogenation and cyclization steps .

Analytical Quality Control and Regulatory Submission — USP/EP-Traceable Reference Standard for Androstenedione API

For analytical development laboratories, QC departments, and organizations preparing ANDA or DMF submissions for androstenedione-containing drug products, the methyl ester is uniquely positioned as a fully characterized reference standard with documented USP/EP pharmacopeial traceability . It supports analytical method validation (AMV), system suitability testing, and impurity profiling during drug substance release and stability testing. The free acid lacks equivalent regulatory qualification, making the methyl ester the only compliant option for laboratories operating under GMP and requiring pharmacopeial reference standard traceability .

Steroidal 5α-Reductase Inhibitor Discovery and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry teams exploring novel 5α-reductase inhibitors, the methyl ester serves a dual purpose: it is both a bioactive compound with demonstrated in vivo antiandrogenic efficacy (complete inhibition of testosterone-dependent flank organ growth at 400 μg/day in the hamster model [2]) and a versatile synthetic scaffold. The 17β-methyl carboxylate can be hydrolyzed to the free acid for further derivatization (e.g., to amides, as demonstrated in the finasteride synthesis pathway) or retained as a protected form for modifications at the A-ring [1]. This contrasts with simple 17-keto androgens (e.g., androstenedione) that lack the carboxylate handle for C-17 diversification.

Cost-Sensitive Procurement for Non-GMP Research and Pilot-Scale Process Development

For academic laboratories and CROs conducting non-GMP process research, the testosterone-based synthetic route (CN105017363A) provides a cost-decoupled supply chain that is not dependent on the volatile saponin market (saponin price has quadrupled from <¥200,000 to >¥800,000/ton) [3]. Buyers procuring for pilot-scale campaigns should verify with suppliers whether the material is manufactured via the testosterone route or the traditional saponin route, as the former is likely to offer greater price stability and scalability at multi-kilogram quantities [3].

Quote Request

Request a Quote for Methyl4-androsten-3-one-17beta-carboxylinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.